

URB694: A Technical Guide to its Chemical Structure and Pharmacological Properties

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Compound of Interest		
Compound Name:	URB694	
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Abstract

URB694, also known as cyclohexylcarbamic acid 6-hydroxy-[1,1'-biphenyl]-3-yl ester, is a potent and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). As a second-generation FAAH inhibitor, it exhibits improved metabolic stability and selectivity compared to its predecessor, URB597. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **URB694**. It details the compound's mechanism of action, its impact on the endocannabinoid signaling pathway, and summarizes key quantitative data from various studies. Furthermore, this document outlines detailed experimental protocols for the synthesis and enzymatic analysis of **URB694** and provides visual representations of relevant biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

URB694 is a carbamate-based compound with a distinct biphenyl structure. Its chemical identity and key properties are summarized below.



Identifier	Value	Reference
IUPAC Name	6-hydroxy-[1,1'-biphenyl]-3-yl cyclohexylcarbamate	
Molecular Formula	C19H21NO3	[1]
Molecular Weight	311.38 g/mol	[1]
SMILES	O=C(OC1=CC(=C(O)C=C1)C2 =CC=CC=C2)NCCCCC3	
InChI	InChI=1S/C19H21NO3/c21- 18-12-11-16(13-17(18)14-7-3- 1-4-8-14)23-19(22)20-15-9-5- 2-6-10-15/h1,3-4,7-8,11- 13,15,21H,2,5-6,9-10H2, (H,20,22)	
LogD _{7.4}	2.8 ± 0.1	[2]

Pharmacological Properties and Mechanism of Action

URB694 exerts its pharmacological effects primarily through the irreversible inhibition of Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.

FAAH Inhibition

URB694 acts as a "suicide" inhibitor, where the carbamate moiety of the molecule covalently binds to the catalytic serine residue (Ser241) in the active site of FAAH. This carbamoylation reaction is irreversible and effectively inactivates the enzyme.

Parameter	Value	Species	Assay Conditions	Reference
IC50	30.0 ± 5.8 nM	Rat Brain	Hydrolysis of [³ H]-anandamide	[2]



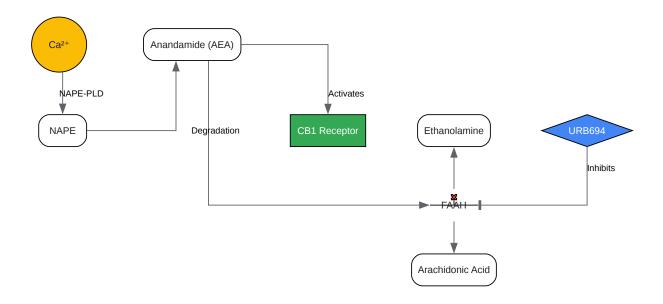
The inhibition of FAAH by **URB694** leads to an increase in the endogenous levels of anandamide and other fatty acid amides, thereby potentiating their signaling at cannabinoid receptors (CB1 and CB2) and other targets. This indirect modulation of the endocannabinoid system is responsible for the observed analgesic, anxiolytic, anti-inflammatory, and antidepressant-like effects of **URB694** in preclinical models.

Selectivity

A key advantage of **URB694** over earlier FAAH inhibitors like URB597 is its improved selectivity. It displays reduced activity towards other serine hydrolases, such as carboxylesterases, particularly in the liver. This enhanced selectivity profile contributes to a more favorable safety profile and increased in vivo lifespan.

Signaling Pathways

The primary signaling pathway affected by **URB694** is the endocannabinoid system. By inhibiting FAAH, **URB694** elevates the levels of anandamide, which then acts as an agonist at cannabinoid receptors, primarily CB1 receptors in the central nervous system.



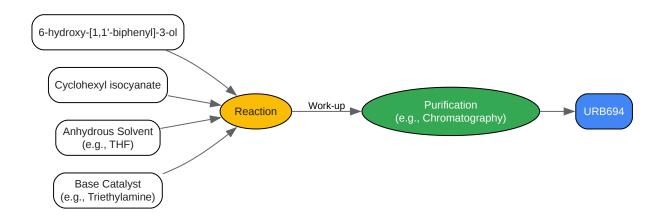


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Mechanism of **URB694** action on the endocannabinoid signaling pathway.

Experimental Protocols Synthesis of URB694

While the radiolabeled version, [11C]CURB, is synthesized via a one-pot reaction with [11C]CO₂, the synthesis of unlabeled **URB694** has been described as an improved method over that of similar compounds. A general synthetic scheme is as follows:



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General synthetic workflow for **URB694**.

Methodology:

- To a solution of 6-hydroxy-[1,1'-biphenyl]-3-ol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a suitable base catalyst, for example, triethylamine.
- To this mixture, add cyclohexyl isocyanate dropwise at room temperature.
- Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) and monitor the reaction progress by thin-layer chromatography (TLC).



- Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **URB694**.
- Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

In Vitro FAAH Inhibition Assay

The potency of **URB694** in inhibiting FAAH activity can be determined using a radiometric assay with [³H]-anandamide as the substrate.

Methodology:

- Enzyme Preparation: Prepare homogenates of rat brain tissue in an appropriate buffer (e.g., Tris-HCl with EDTA).
- Incubation: In a microcentrifuge tube, combine the rat brain homogenate (as the source of FAAH), a solution of URB694 at various concentrations (or vehicle control), and the assay buffer.
- Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
- Substrate Addition: Initiate the enzymatic reaction by adding [3H]-anandamide to the mixture.
- Reaction: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
- Termination: Stop the reaction by adding an acidic charcoal slurry (e.g., activated charcoal in HCl). This step separates the unhydrolyzed [3H]-anandamide (which binds to the charcoal)



from the radiolabeled hydrolysis product, [³H]-ethanolamine (which remains in the supernatant).

- Quantification: Centrifuge the tubes to pellet the charcoal. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and quantify the amount of [3H]-ethanolamine using a liquid scintillation counter.
- Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of URB694 relative to the vehicle control. Determine the IC₅₀ value by fitting the concentrationresponse data to a sigmoidal dose-response curve.

Conclusion

URB694 is a valuable research tool for studying the endocannabinoid system and holds potential as a therapeutic agent. Its potent and irreversible inhibition of FAAH, coupled with an improved selectivity profile, makes it a significant advancement in the development of FAAH inhibitors. The data and protocols presented in this guide are intended to support further research and development efforts in this area.

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